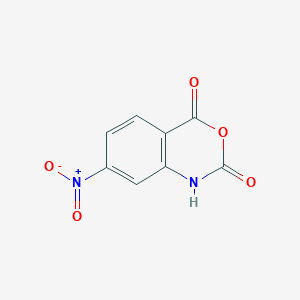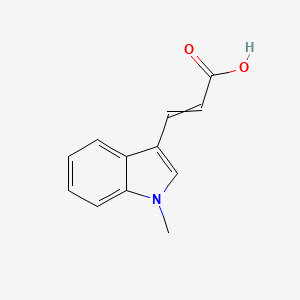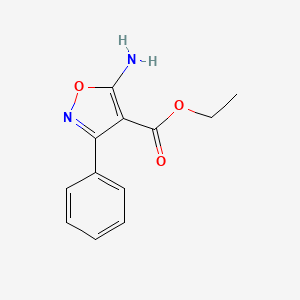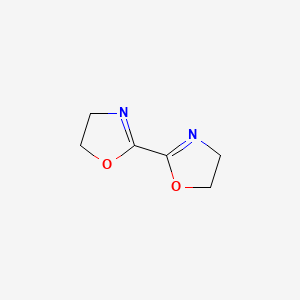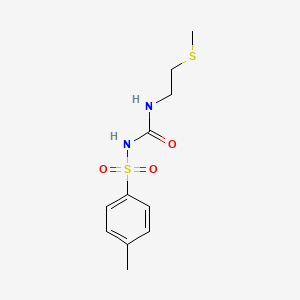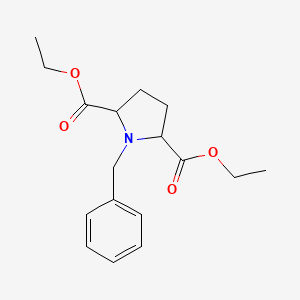
(2-(甲基氨基)苯基)甲醇
描述
“(2-(Methylamino)phenyl)methanol” is a chemical compound with the CAS Number: 29055-08-1 . It has a molecular weight of 137.18 and its IUPAC name is [2-(methylamino)phenyl]methanol .
Molecular Structure Analysis
The InChI code for “(2-(Methylamino)phenyl)methanol” is 1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3 . It contains a total of 21 bonds; 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
“(2-(Methylamino)phenyl)methanol” is stored at a temperature of 4 degrees Celsius .科学研究应用
反应应用
- 复杂有机化合物的合成:(2-(甲基氨基)苯基)甲醇参与形成复杂的有机结构。例如,2-氨基苯甲酰肼与席夫碱在甲醇中反应,然后经过 KMnO4 氧化,形成 3-亚苄基氨基-4(3H)-喹唑啉酮和 2-[2-(甲基氨基)苯基]-5-芳基-1,3,4-恶二唑,由于其复杂的结构和潜在的应用,在有机化学中具有重要意义(P. Reddy, C. K. Reddy, & P. Reddy, 1986)。
甲醇在化学合成中的利用
- 胺的 N-甲基化:甲醇用作 C1 合成子,以及胺选择性 N-甲基化的 H2 来源,包括文拉法辛和丙咪嗪等药物制剂的合成。这展示了甲醇作为胺结构改性中多功能试剂的作用(Naina Sarki 等人,2021)。
- 使用甲醇选择性 N-甲酰化和 N-甲基化:甲醇在伯胺的 C1 官能化中,导致 N-甲酰化、N-甲基化和 N,N-甲酰甲基化,具有重要意义。这涉及在钌基催化剂下甲醇的脱氢,对于 N-甲基仲胺结构的形成至关重要(Geunho Choi & S. Hong, 2018)。
光化学行为
- 光化学异构化和光转位:某些衍生物在甲醇中的光化学行为,如 3-氨基-(或 3-甲基氨基)-5-芳基-1,2,4-恶二唑环光异构化为 1,3,4-恶二唑,突出了甲醇在促进光化学反应中的作用,这些反应导致有机化合物的结构变化(S. Buscemi 等人,1988)。
甲醇在工业和生物应用中的应用
- 甲醇在工业化学合成中:甲醇是工业化学中的基本组成部分,用于生产各种复杂的化学结构,如乙酸、甲基叔丁基醚和甲胺。它在 CO2 转化和氢气储存中的作用强调了它的环境和工业意义(F. Dalena 等人,2018)。
- 甲醇在生物技术应用中:基于甲醇的工业生物技术利用甲基营养细菌生产精细和大量化学品。使用这些细菌的生物工艺技术说明了甲醇在生物技术应用中作为替代碳源的潜力(J. Schrader 等人,2009)。
- 甲醇作为微生物工程的原料:将大肠杆菌等微生物系统工程化,以将甲醇转化为有价值的代谢物,代表了利用甲醇作为生物技术生产底物的一项重大进展。这种方法突出了甲醇在特种化学品可持续生产中的潜力(W. B. Whitaker 等人,2017)。
安全和危害
属性
IUPAC Name |
[2-(methylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIBBLPQTVLYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304396 | |
| Record name | Benzenemethanol, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylamino)phenyl)methanol | |
CAS RN |
29055-08-1 | |
| Record name | Benzenemethanol, 2-(methylamino)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methylamino)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [2-(Methylamino)phenyl]methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38SPE8SY6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (2-(methylamino)phenyl)methanol catalyze the C–H arylation of unactivated arenes? What is the proposed mechanism?
A1: (2-(Methylamino)phenyl)methanol acts as an organocatalyst in the presence of potassium tert-butoxide (tBuOK) to enable the C–H arylation of unactivated arenes with aryl iodides. The proposed mechanism involves several key steps []:
Q2: What role does potassium tert-butoxide (tBuOK) play in this reaction?
A2: tBuOK serves as a strong base in this reaction. It is essential for the activation of the catalyst, (2-(methylamino)phenyl)methanol, through hydrogen bonding []. This interaction increases the nucleophilicity of tBuOK, making it capable of initiating the single-electron transfer to the aryl iodide and generating the reactive aryl radical. Experiments using 18-crown-6 to sequester potassium ions highlighted the importance of the potassium cation in this activation process [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)




